molecular formula C14H15N3O3S B2812700 1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one CAS No. 575497-63-1

1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one

カタログ番号: B2812700
CAS番号: 575497-63-1
分子量: 305.35
InChIキー: LXDLIGUXWJWGTC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one is a synthetic compound of significant interest in medicinal chemistry and chemical biology research, primarily for its potential as a kinase inhibitor scaffold. The molecular structure integrates a morpholine ring, known to improve solubility and pharmacokinetic properties, with a 1,3,4-oxadiazole core, a privileged heterocycle in drug discovery noted for its diverse bioactivity. The 1,3,4-oxadiazole moiety, particularly the 5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl group, is a key pharmacophore frequently associated with enzyme inhibition. Research into analogous compounds suggests this specific chemical architecture may target key signaling pathways. For instance, morpholine-containing molecules are well-documented as inhibitors of the PI3K/Akt/mTOR pathway, a critical target in oncology research [PubMed]. Furthermore, 1,3,4-oxadiazole derivatives have demonstrated potent inhibitory activity against a range of kinases, including VEGFR-2 and other tyrosine kinases involved in angiogenesis and cell proliferation [RSC Publishing]. The incorporation of the sulfanyl-ethanone linker is a strategic feature that can confer specific binding interactions within the ATP-binding pocket of various kinases. Consequently, this compound serves as a versatile chemical probe for investigating cellular signal transduction and as a valuable intermediate for the design and synthesis of novel therapeutic candidates for diseases such as cancer and inflammatory disorders.

特性

IUPAC Name

1-morpholin-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-12(17-6-8-19-9-7-17)10-21-14-16-15-13(20-14)11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDLIGUXWJWGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one typically involves the cyclization of hydrazides with carbon disulfide and subsequent reactions with various reagents. One common method includes the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with chloroacetyl chloride, followed by the reaction with morpholine under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反応の分析

1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:

作用機序

The mechanism of action of 1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one involves its interaction with various molecular targets. The oxadiazole ring is known to interact with bacterial enzymes, inhibiting their activity and leading to antibacterial effects. Additionally, the compound may interfere with fungal cell wall synthesis, contributing to its antifungal properties . The exact molecular pathways and targets are still under investigation, but the compound’s ability to disrupt essential biological processes makes it a promising therapeutic agent.

類似化合物との比較

Structural Variations and Physical Properties

The compound is compared to analogs with modifications in the oxadiazole substituents or the central linker (Table 1).

Table 1: Structural and Physical Comparisons

Compound Name Substituent (R) Melting Point (°C) Molecular Formula Molecular Weight
1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one -S-(5-phenyl-oxadiazole) 185 C15H16N4O3S 356.38
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethan-1-one (1m) -S-(benzothiazole) 206 C13H14N2O2S2 318.39
2-(Benzylamino)-1-(morpholin-4-yl)ethan-1-one (1n) -NH-(benzyl) 240 C14H16N4O3 288.30
2-[(4-Fluorophenyl)amino]-1-(morpholin-4-yl)ethan-1-one -NH-(4-fluorophenyl) 220 C12H14FN3O2 267.26
1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(5-phenyl-oxadiazol-2-yl)sulfanyl]ethan-1-one Dual oxadiazole rings N/A C17H12ClN5O3S 401.82

Key Observations:

  • Morpholine vs. Amine Linkers: Replacement of the sulfanyl group with benzylamino (1n) increases melting point (240°C), suggesting stronger intermolecular interactions .
  • Heterocyclic Substituents: The benzothiazolylsulfanyl analog (1m) exhibits higher molecular weight (318.39) and melting point (206°C) compared to the phenyl-oxadiazole variant, likely due to sulfur's polarizability and aromatic stacking .
  • Dual Oxadiazole Systems: The compound with dual oxadiazole rings () has a higher molecular weight (401.82), which may reduce solubility but enhance target binding through π-π interactions .

生物活性

1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one is a compound of significant interest due to its potential biological activities. The oxadiazole moiety is known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H16N4O2S\text{C}_{14}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit notable anticancer properties. In vitro studies have demonstrated that derivatives of 1,3,4-oxadiazole can inhibit the proliferation of various cancer cell lines. For instance, a study reported that certain oxadiazole derivatives showed IC50 values ranging from 0.28 to 0.52 μg/mL against MCF7 (breast cancer) and A549 (lung cancer) cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been well-documented. Compounds similar to this compound have shown effectiveness against a range of bacterial and fungal strains. The presence of the morpholine group may enhance membrane permeability and interaction with microbial targets .

Anti-inflammatory Effects

Oxadiazole derivatives are also recognized for their anti-inflammatory activities. Studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect is crucial in conditions such as arthritis and other inflammatory diseases .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Substituent Effect on Activity
Morpholine GroupEnhances solubility and bioavailability
Phenyl RingIncreases lipophilicity and potential target interactions
Sulfanyl GroupMay contribute to increased biological activity

Case Studies

Several case studies have demonstrated the efficacy of oxadiazole derivatives in preclinical models:

  • Anticancer Study : A derivative similar to the target compound was tested against human cancer cell lines using the MTT assay. Results indicated a significant reduction in cell viability at concentrations as low as 10 μM.
  • Antimicrobial Study : A compound with a similar scaffold was evaluated against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
  • In Vivo Studies : Animal models treated with oxadiazole derivatives showed reduced tumor growth compared to controls, indicating potential for further development into therapeutic agents.

Q & A

Q. Critical Parameters :

  • Reaction temperature (70-80°C) to avoid oxadiazole ring decomposition .
  • Use of inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group .

How can conflicting cytotoxicity data across studies be systematically addressed?

Advanced Research Question
Discrepancies in cytotoxicity (e.g., IC₅₀ variations in MCF-7 vs. HeLa cells) may arise from:

  • Experimental variability : Differences in cell culture conditions (e.g., serum concentration, passage number) .
  • Sample degradation : Organic degradation during prolonged assays, as observed in HSI-based pollution studies .
  • Purity thresholds : Impurities >2% (e.g., unreacted oxadiazole-thiol) can skew results. Validate purity via HPLC (≥98%) before assays .

Q. Methodological Recommendations :

  • Standardize protocols using guidelines like OECD 423 for acute toxicity testing.
  • Include positive controls (e.g., doxorubicin) and replicate experiments across independent labs .

What spectroscopic techniques are optimal for characterizing this compound?

Basic Research Question

  • ¹H/¹³C NMR : Confirm morpholine ring integration (δ 3.6–3.8 ppm for N-CH₂) and oxadiazole-thiol linkage (δ 7.2–8.1 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z: 347.08 for C₁₅H₁₅N₃O₃S) .
  • FT-IR : Identify C=O stretch (~1680 cm⁻¹) and C-S bond (~650 cm⁻¹) .

Data Interpretation Tip : Compare spectra with structurally analogous compounds (e.g., 1-(4-chlorophenyl)-2-[(5-methyl-thiazol-2-yl)sulfanyl]ethanone) to resolve overlapping peaks .

How can computational modeling optimize its interaction with biological targets?

Advanced Research Question

  • Molecular docking (AutoDock/Vina) : Simulate binding to kinases (e.g., EGFR or PI3K) using the oxadiazole moiety as a hinge-binding region .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; prioritize compounds with RMSD <2 Å .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with IC₅₀ values to guide synthesis .

Validation : Cross-check computational predictions with SPR (surface plasmon resonance) binding assays .

What strategies improve synthetic yield and scalability?

Advanced Research Question

  • Catalyst optimization : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity of the oxadiazole-thiol, improving coupling efficiency (yield increase: ~15%) .
  • Flow chemistry : Implement continuous-flow reactors for the coupling step to reduce reaction time (from 12h to 2h) and byproduct formation .
  • Purification : Use preparative HPLC with C18 columns (MeCN:H₂O = 70:30) instead of recrystallization for higher purity (>99%) .

Scalability Challenge : Address thiol oxidation during scale-up by adding antioxidants (e.g., BHT) to reaction mixtures .

What are the limitations of current biological activity studies?

Advanced Research Question

  • Narrow cell line panels : Most studies focus on epithelial cancers (e.g., MCF-7, HeLa); expand to include mesenchymal (e.g., HT-1080) and drug-resistant lines .
  • Lack of in vivo data : Only 2/10 studies report mouse xenograft results. Prioritize PK/PD studies to assess bioavailability and toxicity .
  • Mechanistic ambiguity : Use CRISPR-Cas9 knockout models to confirm target specificity (e.g., apoptosis vs. ferroptosis pathways) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。